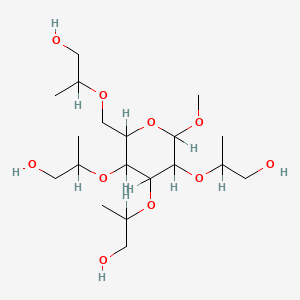

methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside

Description

Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside is a hexopyranoside derivative featuring four ether-linked 1-hydroxypropan-2-yl (isopropyl alcohol-derived) substituents at the 2-, 3-, 4-, and 6-positions of the glucose ring. This compound is structurally analogous to protected or functionalized glycosides used in synthetic chemistry, metabolomics, and industrial applications.

The hydroxypropan-2-yl groups confer unique physicochemical properties, such as enhanced hydrophilicity and stereochemical complexity, making it distinct from acetylated, benzoylated, or silylated analogs. Below, we compare this compound with structurally related derivatives to highlight functional and applicative differences.

Properties

CAS No. |

112748-33-1 |

|---|---|

Molecular Formula |

C19H38O10 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |

InChI |

InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |

InChI Key |

GKFRSRGHGLRUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |

Related CAS |

52673-60-6 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound (CAS 112748-33-1) has the molecular formula $$ \text{C}{19}\text{H}{38}\text{O}_{10} $$ and a molecular weight of 426.5 g/mol. Its structure consists of a methyl hexopyranoside core modified at the 2-, 3-, 4-, and 6-positions with 1-hydroxypropan-2-yl ether groups. The presence of nine undefined stereocenters complicates synthetic control, necessitating precise reaction conditions to manage regioselectivity and stereochemistry.

Industrial and Regulatory Relevance

Classified under EPA DSSTox ID DTXSID50920880, this compound is related to polyoxypropylene methyl glucosides used in surfactants and emulsifiers. Regulatory documents highlight its inclusion in New Zealand’s EPA inventory under group standards, indicating its industrial applicability in formulations requiring low toxicity and high biodegradability.

Core Synthesis Strategies

Etherification with Propylene Oxide

The primary route involves sequential etherification of methyl glucoside using propylene oxide. This method aligns with patented processes for synthesizing polyether methyl glucosides:

Reaction Mechanism :

$$

\text{Methyl glucoside} + 4 \, \text{CH}3\text{CH(O)CH}2 \xrightarrow{\text{base catalyst}} \text{Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside}

$$

Propylene oxide reacts with hydroxyl groups on methyl glucoside under alkaline conditions (e.g., NaOH or KOH), forming ether linkages. The reaction is typically conducted at 80–120°C under anhydrous conditions to prevent hydrolysis.

Key Parameters :

Stepwise Etherification for Regiocontrol

To mitigate random substitution, a stepwise approach is employed:

- Primary Hydroxyl Activation : The C6 hydroxyl group of methyl glucoside is first etherified due to its higher reactivity.

- Secondary Hydroxyl Modifications : Subsequent reactions target the 2-, 3-, and 4-positions using controlled stoichiometry and lower temperatures (60–80°C).

This method reduces byproducts like over-etherified species but requires rigorous purification between steps.

Industrial-Scale Manufacturing

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance yield and consistency. Key advantages include:

Purification Techniques

- Solvent Extraction : Unreacted propylene oxide and catalysts are removed using ethanol/water mixtures.

- Chromatography : Silica gel or ion-exchange resins isolate the tetra-substituted product from mono-, di-, and tri-substituted analogs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 427.2465 ([M+H]$$^+$$), consistent with the theoretical mass.

Challenges and Optimization

Stereochemical Control

The compound’s nine undefined stereocenters pose synthesis challenges. Strategies include:

Byproduct Management

Common byproducts like methyl glucoside triethers (e.g., 2,3,4-tris-O-substituted species) are minimized via:

- Excess Propylene Oxide : Ensuring complete substitution at all four positions.

- In Situ Monitoring : Real-time FTIR to track etherification progress.

Industrial Applications and Patents

Emulsifiers in Personal Care

The compound’s amphiphilic structure makes it effective in o/w emulsions, as evidenced by patents describing its use in cosmetic formulations.

Pharmaceutical Solubilization

PEGylated analogs (e.g., PEG-20 derivatives) enhance drug solubility, though the tetra-substituted form is less common in this role.

Chemical Reactions Analysis

Types of Reactions

ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) has numerous applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry: Applied in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties

Mechanism of Action

The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and form stable emulsions, which is crucial in many of its applications. The compound can also interact with biological membranes, enhancing the permeability and delivery of active ingredients .

Comparison with Similar Compounds

Substituent Type and Molecular Properties

The substituents on the hexopyranoside backbone significantly influence molecular weight, stability, and reactivity. Key analogs include:

Stability and Reactivity

- Hydroxypropan-2-yl ethers : Ether linkages are stable under acidic and basic conditions compared to esters (e.g., acetyl, benzoyl) but may undergo oxidation at the secondary alcohol .

- Benzoyl/Acetyl esters : Susceptible to hydrolysis under basic or enzymatic conditions; widely used as transient protective groups .

- Trimethylsilyl (TMS) ethers : Labile in moisture; ideal for gas chromatography derivatization to enhance volatility .

- Benzyl ethers: Stable to most reagents except hydrogenolysis, making them suitable for multi-step synthesis .

Biological Activity

Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside (CAS Number: 62016) is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features multiple hydroxypropyl groups attached to a hexopyranoside backbone, which may influence its solubility and interaction with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that the compound exhibits selective inhibition against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 12 | 100 µg/mL |

| Candida albicans | 10 | 200 µg/mL |

These results suggest that this compound has promising antimicrobial properties that could be explored for therapeutic applications.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results demonstrated that this compound effectively scavenged free radicals in a concentration-dependent manner.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The IC50 value was determined to be approximately 45 µg/mL, indicating significant antioxidant activity.

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxic effects with a GI50 value of over 200 µg/mL in MRC-5 human lung fibroblast cells.

Case Studies and Research Findings

A study published in the Journal of Natural Products highlighted the isolation of this compound from natural sources and its subsequent biological testing. The findings indicated that the compound not only possesses antimicrobial and antioxidant properties but also shows potential as an anti-inflammatory agent.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines.

Q & A

What are the key challenges in synthesizing methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside, and how can they be addressed methodologically?

Basic Research Question

Synthesis requires sequential protection/deprotection of hydroxyl groups and regioselective introduction of 1-hydroxypropan-2-yl substituents. A common strategy involves:

- Protecting group selection : Trimethylsilyl (TMS) groups are often used for temporary protection due to their acid-labile nature, as demonstrated in Dess-Martin periodinane (DMP)-mediated oxidative deprotection studies .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track deprotection progress and detect intermediates, as baseline spots in TLC indicate incomplete reactions or side products .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the final product, given the compound’s polarity from multiple hydroxypropyl groups .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Structural validation requires a combination of techniques:

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., molecular ion peaks at m/z 580.2578 for similar hydroxyethyl-substituted analogs) .

- Nuclear magnetic resonance (NMR) : H and C NMR resolve substituent positions. For example, hydroxypropyl groups show distinct signals for methyl and hydroxyl protons in the δ 1.0–1.5 ppm and δ 4.5–5.5 ppm ranges, respectively .

- Spectral databases : Cross-referencing with EPA/NIH Mass Spectral Data or ChemSpider entries ensures consistency with reported fragmentation patterns .

What methodological pitfalls arise during oxidative deprotection steps in the synthesis of polyether-modified hexopyranosides?

Advanced Research Question

Contradictions in reaction outcomes, such as premature deprotection, are common. For example, DMP-mediated oxidation of TMS-protected glucopyranosides can lead to acidic conditions that hydrolyze secondary TMS ethers before the desired reaction completes, resulting in baseline TLC spots .

Mitigation strategies :

- Stepwise addition : Introduce DMP and ylides sequentially rather than simultaneously to control reaction kinetics .

- pH buffering : Use mild bases (e.g., NaHCO) to neutralize acidic byproducts and stabilize sensitive intermediates.

How do physicochemical properties of this compound influence its applications in drug delivery systems?

Advanced Research Question

The compound’s hydrophilicity and steric bulk from hydroxypropyl groups enhance solubility and stability in aqueous formulations. Key properties include:

- Hydrogen bonding : Multiple hydroxyl groups improve water solubility, akin to hydroxyethyl starch derivatives used in plasma expanders .

- Steric hindrance : Bulky substituents reduce enzymatic degradation, making it suitable for sustained-release formulations .

Experimental validation : - Dynamic light scattering (DLS) : Assess hydrodynamic radius in aqueous solutions.

- Stability assays : Monitor degradation under physiological pH (7.4) and temperature (37°C) for 24–72 hours.

How should researchers handle discrepancies in spectral data during characterization?

Advanced Research Question

Contradictions between observed and theoretical spectral data (e.g., unexpected NMR splitting or MS adducts) often arise from:

- Impurity interference : Trace solvents or byproducts (e.g., unreacted TMS groups) may alter signals. Repurify using preparative HPLC .

- Tautomerism or stereoisomerism : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for anomeric protons in hexopyranosides .

- Database errors : Cross-check with multiple sources (e.g., EPA/NIH, ChemSpider) to validate spectral assignments .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data are limited, analogous polyether glycosides require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TMS chloride) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

How can researchers optimize reaction yields for hydroxypropyl-substituted hexopyranosides?

Advanced Research Question

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Accelerate reaction kinetics for sterically hindered substitutions .

- Catalytic optimization : Use Lewis acids (e.g., BF-OEt) to enhance regioselectivity during etherification .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.